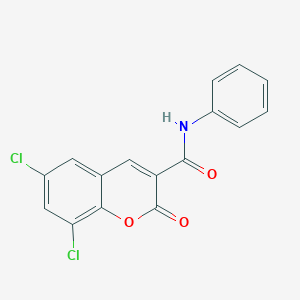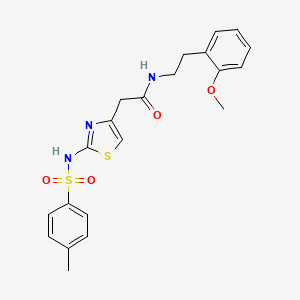![molecular formula C20H12FN3O4 B2803262 (2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide CAS No. 313251-50-2](/img/structure/B2803262.png)
(2E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)-2-furyl]acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. The exact process would depend on the specific reactions used to introduce each group .Molecular Structure Analysis
The structure of the compound could be determined using techniques such as X-ray crystallography . The presence of the various functional groups could be confirmed using spectroscopic methods, such as infrared spectroscopy .Chemical Reactions Analysis
The compound could undergo various chemical reactions, depending on the conditions. For example, the cyano group could be hydrolyzed to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, boiling point, and solubility, could be determined using standard laboratory techniques .科学的研究の応用
Synthesis and Chemical Properties
Chemical Synthesis and Structural Analysis : The compound and its derivatives have been synthesized for various studies, focusing on their chemical properties and potential applications. For instance, Saikachi and Suzuki (1959) synthesized 2-cyano-3-(5-nitro-2-furyl) acrylamides and esters, examining their antibacterial activity and solubility properties. Despite expectations, these derivatives did not exhibit significant antibacterial activity, potentially due to low solubility in water (Saikachi & Suzuki, 1959).
Oxidative Cyclization Research : Burgaz et al. (2007) explored the oxidative cyclization of 3-oxopropanenitriles with unsaturated amides, yielding 4-cyano-2,3-dihydrofuran-3-carboxamides, which showcases the chemical versatility and potential for creating various bioactive molecules (Burgaz et al., 2007).
Polymorphism Studies : Kiryu and Iguchi (1967) conducted research on the polymorphism of 2-(2-furyl)-3-(5-nitro-2-furyl)-acrylamide, revealing two types of crystal forms. This study contributes to the understanding of the physical properties and stability of pharmaceutical compounds (Kiryu & Iguchi, 1967).
Thermodynamic Properties : Dibrivnyi et al. (2019) determined the thermodynamic properties of isomeric 5-(nitrophenyl)-furyl-2 derivatives, aiming to enhance the theoretical knowledge and practical application in synthesis, purification, and application optimization processes (Dibrivnyi et al., 2019).
Potential Applications and Studies
Carcinogenicity and Mutagenicity Studies : Research has been conducted to assess the carcinogenic and mutagenic potentials of furan derivatives, including studies on their transformational effects on cell cultures and potential genetic hazards (Pienta et al., 1978).
Metabolic Activation and Binding Studies : Studies have also focused on the metabolic activation of nitrofurans, examining the formation of active metabolites and their binding to biological molecules like cysteine and glutathione, which are crucial for understanding the biotransformation and potential toxicity of chemical compounds (Tatsumi et al., 1978).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12FN3O4/c21-15-4-2-5-16(11-15)23-20(25)14(12-22)10-18-7-8-19(28-18)13-3-1-6-17(9-13)24(26)27/h1-11H,(H,23,25)/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFFPAJXMKMAOKX-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-N-(3-fluorophenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2803183.png)
![3-Octyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2803185.png)
![3,4,5,6-tetrachloro-N-[1-methyl-3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]pyridine-2-carboxamide](/img/structure/B2803186.png)
![1-[[6-(4-Methoxyphenyl)-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazin-3-yl]methyl]piperidin-4-amine](/img/structure/B2803187.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-({[4-(2-methylpropyl)morpholin-2-yl]methyl}amino)acetamide](/img/structure/B2803193.png)
![1'-(3-Chlorobenzoyl)spiro[2-benzofuran-3,4'-piperidine]-1-one](/img/structure/B2803194.png)
![4-[(Dimethylsulfamoylamino)methyl]-1-(4-ethoxyphenyl)-2-oxopyrrolidine](/img/structure/B2803195.png)

